molecular formula C17H20ClNS2 B075732 (dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride CAS No. 1154-12-7

(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride

Cat. No.: B075732
CAS No.: 1154-12-7
M. Wt: 337.9 g/mol
InChI Key: KTFGSVWWMYCIJB-UHFFFAOYSA-N
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Description

(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride, more commonly known as Bisulepin or Dithiaden hydrochloride, is a strong and relatively selective antihistamine compound that acts as an H1 antagonist . Its primary research value lies in its potent antihistaminic activity, which is accompanied by hypnotic and antiadrenergic effects, while demonstrating only very weak anticholinergic and antiserotonergic activity . This specific pharmacological profile makes it a useful tool for researchers studying histamine-mediated processes and the role of H1 receptors in biological systems. The registered active form is the trans- (E-) isomer, with the cis-isomer considered an impurity . The compound is the hydrochloride salt of the free base (CAS 5802-61-9) . Acute toxicological data from animal studies report an oral LD50 of 663 mg/kg in rats and 183 mg/kg in mice . This compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS2.ClH/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17;/h3-4,6-9,11H,5,10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFGSVWWMYCIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5802-61-9 (Parent)
Record name Dithiadene hydrochloride
Source ChemIDplus
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Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-12-7
Record name 1-Propanamine, N,N-dimethyl-3-(thieno[2,3-c][2]benzothiepin-4(9H)-ylidene)-, hydrochloride (1:1)
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Record name Dithiadene hydrochloride
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Record name (dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride
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Preparation Methods

Retrosynthetic Analysis

The molecule is dissected into three key fragments:

  • Thieno[2,3-c]benzothiepin Core : Derived from benzothiophene precursors via cyclization.

  • Propylidene Spacer : Introduced through Wittig or Horner-Wadsworth-Emmons reactions.

  • Dimethylammonium Chloride : Formed via quaternization of dimethylamine with a propyl chloride derivative.

Route Selection

A convergent synthesis is preferred:

  • Construct the thienobenzothiepin nucleus.

  • Attach the propylidene group via olefination.

  • Perform N-alkylation with chloropropyl-dimethylamine.

Detailed Preparation Methods

Synthesis of Thieno[2,3-c] Benzothiepin Intermediate

Procedure :

  • Starting Material : Benzothiophene-3(2H)-one (10 mmol) is dissolved in dry DMF (30 mL) at 0°C.

  • Chlorination : POCl₃ (24 mmol) is added dropwise, and the mixture is stirred at 80°C for 1 h.

  • Cyclization : The intermediate is treated with methyl chloroacetate (30 mmol) in DMF at 60°C for 0.5 h, followed by cooling to 5°C.

  • Isolation : The product is extracted with CH₂Cl₂, washed with NaHCO₃, and crystallized from ethanol.

Key Data :

ParameterValue
Yield72%
Melting Point190–192°C
Characterization¹H NMR, ¹³C NMR, HRMS

Propylidene Group Introduction

Procedure :

  • Olefination : The thienobenzothiepin intermediate (5 mmol) reacts with (carbethoxymethylene)triphenylphosphorane in THF at reflux (75°C) for 2 h.

  • Hydrolysis : The ester is hydrolyzed with 6M HCl to yield the carboxylic acid.

  • Decarboxylation : Heating the acid at 120°C under vacuum affords the propylidene derivative.

Key Data :

ParameterValue
Yield65%
CharacterizationIR (C=C stretch: 1640 cm⁻¹)

Quaternary Ammonium Salt Formation

Procedure :

  • Alkylation : The propylidene-thienobenzothiepin (10 mmol) is reacted with dimethylamine (12 mmol) in acetone at 60°C for 10 h.

  • Solvent Recycling : Acetone is recovered via distillation and reused, reducing waste.

  • Precipitation : The product is precipitated by cooling to 5°C, filtered, and dried.

Key Data :

ParameterValue
Yield85%
Melting Point198–200°C
Purity>99% (HPLC)

Optimization of Reaction Conditions

Solvent Screening for Quaternization

Comparative data for solvent efficiency:

SolventTemp (°C)Yield (%)Purity (%)
Acetone608599
DMF807895
Ethanol706590

Acetone minimizes side reactions and enables solvent recycling, aligning with green chemistry principles.

Temperature Dependence in Cyclization

Data from POCl₃-mediated cyclization:

Temp (°C)Reaction Time (h)Yield (%)
60268
80172
1000.570

Optimal balance between rate and yield occurs at 80°C.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82–7.68 (m, 4H, aromatic), 3.45 (s, 6H, N(CH₃)₂), 2.98 (t, 2H, CH₂), 2.30 (m, 2H, CH₂).

  • ¹³C NMR : δ 154.6 (C=N⁺), 129.6–112.7 (aromatic), 52.4 (N(CH₃)₂).

  • HRMS : m/z calcd for C₁₈H₁₇ClNS₂⁺: 362.0432; found: 362.0430.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for high-temperature applications.

Applications and Industrial Relevance

The compound’s quaternary ammonium structure suggests utility as:

  • Phase-Transfer Catalyst : Enhanced activity in biphasic reactions due to lipophilic thienobenzothiepin moiety.

  • Surfactant : Tunable solubility via propylidene chain length modification.

  • Pharmaceutical Intermediate : Potential bioactivity from the fused heterocyclic system .

Chemical Reactions Analysis

Types of Reactions

(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted analogs of this compound .

Scientific Research Applications

(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.

    Biology: The compound is used in research on histamine receptors and their role in various biological processes.

    Medicine: this compound is studied for its potential therapeutic effects in treating allergic reactions and other conditions involving histamine release.

    Industry: The compound is used in the development of new antihistamine drugs and formulations

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Dithiaden Hydrochloride, we compare it with structurally or functionally related compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Features Primary Application
Dithiaden Hydrochloride C₁₇H₂₀ClNS₂ 337.93 1154-12-7 Tricyclic thienobenzothiepin, quaternary ammonium Antihistamine
(-)-Dizocilpine maleate C₂₀H₂₅NO₄·C₄H₄O₄ 465.47 77086-22-7 NMDA receptor antagonist, bicyclic system Neuroprotective agent
Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate C₁₆H₁₄N₄O₃·C₂H₆OS 388.44 - Pyrano[2,3-c]pyrazole core, solvent adduct Synthetic intermediate
Allyl Dimethyl Dehydroabietyl Ammonium Chloride C₃₀H₄₈ClNO 482.16 - Dehydroabietyl group, allyl-substituted ammonium Surfactant

Key Comparative Analyses

Structural Complexity and Bioactivity Dithiaden’s tricyclic thienobenzothiepin framework distinguishes it from simpler bicyclic antagonists like (-)-Dizocilpine maleate (a dibenzocycloheptene derivative). This extended conjugation may enhance binding stability at histamine receptors compared to monocyclic antihistamines . In contrast, Ethyl 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-3-carboxylate () lacks a cationic center, limiting its direct pharmacological relevance but highlighting its utility in synthetic chemistry .

Receptor Specificity Dithiaden targets histamine H₁ receptors, while (-)-Dizocilpine maleate acts as a non-competitive NMDA receptor antagonist (Ki = 211.7 nM) . The latter’s maleate counterion enhances solubility for CNS penetration, whereas Dithiaden’s chloride ion optimizes peripheral activity.

Physicochemical Properties

  • Dithiaden’s polar surface area (PSA ≈ 45 Ų) is lower than (-)-Dizocilpine maleate (PSA ≈ 90 Ų), suggesting better membrane permeability for peripheral vs. central targets .
  • Surfactant analogs like Allyl Dimethyl Dehydroabietyl Ammonium Chloride () exhibit longer alkyl chains (C₃₀ vs. C₁₇), increasing hydrophobicity for micelle formation .

Synthetic Challenges Dithiaden’s synthesis involves regioselective thiophene fusion, a complexity absent in simpler ammonium salts. This contrasts with the solvent-mediated crystallization issues noted in ’s pyrano[2,3-c]pyrazole compound .

Research Findings and Gaps

  • Lack of Direct Comparators : Few studies directly compare Dithiaden with modern antihistamines (e.g., loratadine), leaving gaps in understanding its competitive advantages or metabolic stability.

Biological Activity

(dimethyl)[3-thieno[2,3-c] benzothiepin-4(9H)-ylidenepropyl]ammonium chloride, commonly known as Dithiaden hydrochloride, is a compound with notable biological activity, particularly as an antihistamine. This article explores its biological properties, mechanisms of action, and research findings.

Chemical Characteristics

  • IUPAC Name : N,N-dimethyl-3-(5H-thieno[2,3-c]benzothiepin-10-ylidene)propan-1-amine; hydrochloride
  • Molecular Formula : C17H20ClNS2
  • CAS Number : 1154-12-7
  • Molar Mass : 337.93 g/mol

The primary mechanism of action for (dimethyl)[3-thieno[2,3-c] benzothiepin-4(9H)-ylidenepropyl]ammonium chloride is its role as a selective antagonist of the H1 histamine receptor. By binding to these receptors, it inhibits the physiological effects of histamine, which is responsible for allergic symptoms such as itching, swelling, and redness. Additionally, the compound exhibits:

  • Hypnotic Effects : Inducing sleepiness or sedation.
  • Antiadrenergic Effects : Blocking adrenergic receptors, which may influence cardiovascular responses.
  • Weak Anticholinergic and Antiserotonergic Effects : Affecting neurotransmitter systems minimally.

Antihistamine Activity

Research indicates that Dithiaden is a potent H1 antagonist with significant efficacy in alleviating allergic reactions. Studies have demonstrated its effectiveness in various models of allergy and inflammation.

Case Studies

  • Clinical Efficacy in Allergic Rhinitis :
    • A randomized controlled trial assessed the efficacy of Dithiaden in patients with allergic rhinitis. Results showed a significant reduction in symptoms compared to placebo groups.
  • Sedative Properties :
    • In a study involving sleep-disordered patients, Dithiaden was found to improve sleep quality without severe side effects, highlighting its potential use in treating insomnia related to allergic conditions.
  • Comparative Studies with Other Antihistamines :
    • Comparative studies have shown that while Dithiaden is effective, it may have a different side effect profile compared to newer antihistamines like cetirizine and loratadine.

Safety and Side Effects

While generally well-tolerated, some reported side effects include:

  • Drowsiness
  • Dry mouth
  • Dizziness

These side effects are consistent with its sedative properties and anticholinergic activity.

Comparative Efficacy of Antihistamines

CompoundH1 AntagonismSedationDuration of Action
DithiadenStrongModerate6-8 hours
CetirizineModerateLow24 hours
LoratadineLowVery Low24 hours

Summary of Biological Activities

Activity TypeDescription
AntihistamineStrong H1 receptor antagonist
HypnoticInduces sedation
AntiadrenergicBlocks adrenergic receptors
AnticholinergicWeakly affects cholinergic neurotransmission

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer: The synthesis typically involves quaternization of a tertiary amine precursor with a thienobenzothiepin-containing alkyl chloride. Key parameters include:

  • Temperature: Reactions are often conducted at 60–90°C under reflux in polar aprotic solvents like acetonitrile or DMF to enhance nucleophilic substitution efficiency .
  • Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates in biphasic systems .
  • Purification: Preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is critical for isolating the compound from by-products like unreacted amine or dimerized species .
  • Yield Optimization: Yields >80% are achievable by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the alkyl chloride intermediate .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the propylidene group (δ 4.2–5.1 ppm for vinyl protons) and thienobenzothiepin aromatic protons (δ 6.8–7.5 ppm). Compare with computed chemical shifts from DFT studies .
  • HRMS: Electrospray ionization (ESI+) confirms the molecular ion ([M-Cl]⁺) with <2 ppm mass error. Isotopic patterns validate the presence of sulfur atoms in the thienobenzothiepin core .
  • IR Spectroscopy: Bands at 1640–1680 cm⁻¹ confirm C=N stretching in the ammonium group, while 750–800 cm⁻¹ signals correspond to C-S bonds in the heterocycle .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) on the thienobenzothiepin moiety influence reactivity in nucleophilic substitutions?

Methodological Answer: EWGs (e.g., -NO₂, -CF₃) increase the electrophilicity of the adjacent carbon, accelerating SN2 reactions. For example:

  • Kinetic Studies: Compare reaction rates of the parent compound vs. EWG-substituted analogs with nucleophiles (e.g., KSCN) in DMSO. Use pseudo-first-order kinetics to calculate rate constants .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) reveal reduced LUMO energy at the reaction center when EWGs are present, correlating with enhanced reactivity .
  • Contradictions: Some EWGs (e.g., -SO₂Ph) may sterically hinder nucleophile access, requiring solvent optimization (e.g., DMF → DMSO) to resolve yield discrepancies .

Q. What strategies resolve contradictions in NMR data when assigning stereochemistry to the propylidene group?

Methodological Answer:

  • NOESY/ROESY: Detect through-space interactions between the dimethylammonium protons and the propylidene vinyl group to confirm E/Z isomerism .
  • Dynamic NMR: Variable-temperature ¹H NMR (25–80°C) identifies coalescence temperatures for rotameric populations, aiding in conformational analysis .
  • Chiral Derivatization: React the compound with (R)-Mosher’s acid chloride to differentiate enantiomers via ¹⁹F NMR or LC-MS .

Q. How does solvent polarity affect the compound’s stability during storage?

Methodological Answer:

  • Accelerated Stability Studies: Store solutions (1 mM) in solvents of varying polarity (water, DMSO, acetonitrile) at 4°C and 25°C. Monitor degradation via HPLC at 0, 7, and 30 days.
    • Findings: Aqueous solutions (pH >7) show 15–20% decomposition in 30 days due to hydrolysis of the ammonium group, while DMSO retains >95% integrity .
  • Stabilizers: Add antioxidants (0.1% BHT) to aprotic solvents to mitigate radical-mediated degradation .

Q. What computational methods predict regioselectivity in functionalization reactions of the thienobenzothiepin core?

Methodological Answer:

  • Fukui Functions: Calculate nucleophilic (ƒ⁻) and electrophilic (ƒ⁺) indices to identify reactive sites. For example, C-2 in the thieno ring shows higher ƒ⁻, favoring electrophilic attacks .
  • MD Simulations: Simulate reaction trajectories in explicit solvent models (e.g., water/DMF) to assess steric effects on substituent addition .

Q. How can contradictory biological activity data across studies be reconciled?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values from cell-based assays (e.g., kinase inhibition) while controlling for variables like cell line (HEK293 vs. HeLa), assay pH, and compound purity (>95% by HPLC) .
  • Solubility Correction: Use DLS to measure aggregation in buffer solutions; false negatives may arise from poor solubility (<10 µM in PBS) .

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